![molecular formula C8H12O B14596437 (1S)-Bicyclo[3.2.1]octan-2-one CAS No. 61242-44-2](/img/structure/B14596437.png)
(1S)-Bicyclo[3.2.1]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-Bicyclo[321]octan-2-one is a bicyclic organic compound with a unique structure that makes it an interesting subject of study in organic chemistry This compound is characterized by its rigid bicyclic framework, which consists of a seven-membered ring fused to a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-Bicyclo[3.2.1]octan-2-one typically involves intramolecular cyclization reactions. One common method is the Beckmann rearrangement, where an oxime is converted into an amide, followed by cyclization to form the bicyclic structure . Another approach involves the use of intramolecular Diels-Alder reactions, which can efficiently construct the bicyclic framework under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S)-Bicyclo[3.2.1]octan-2-one undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(1S)-Bicyclo[3.2.1]octan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific biological activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1S)-Bicyclo[3.2.1]octan-2-one exerts its effects depends on its specific application. In chemical reactions, its rigid bicyclic structure influences the reactivity and selectivity of the compound. In biological systems, it may interact with specific enzymes or receptors, affecting molecular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound contains a nitrogen atom in the bicyclic framework and has significant potential in drug discovery.
Bicyclo[2.2.1]heptan-2-one: Another bicyclic ketone with a different ring structure, often used in studies of stereochemistry and reaction mechanisms.
Uniqueness
(1S)-Bicyclo[32
Properties
CAS No. |
61242-44-2 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(1S)-bicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C8H12O/c9-8-4-2-6-1-3-7(8)5-6/h6-7H,1-5H2/t6?,7-/m0/s1 |
InChI Key |
SXFPXZSENHPCSH-MLWJPKLSSA-N |
Isomeric SMILES |
C1CC2CCC(=O)[C@@H]1C2 |
Canonical SMILES |
C1CC2CC1CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


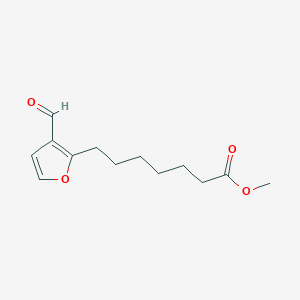


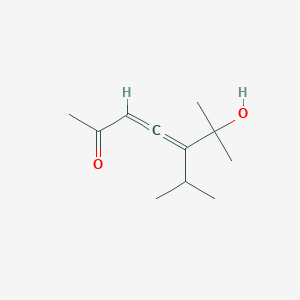
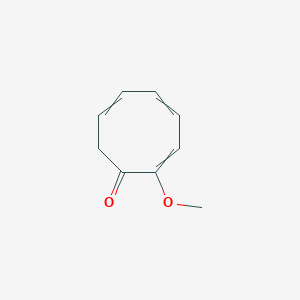

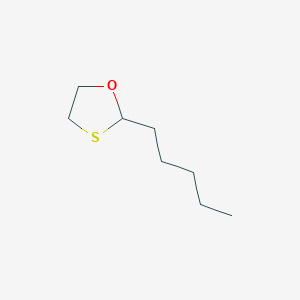

![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)
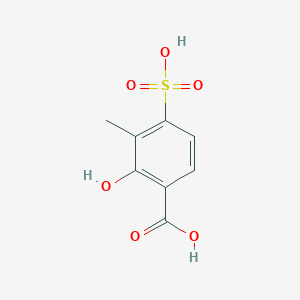
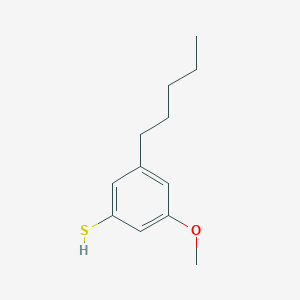
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)

![1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene](/img/structure/B14596441.png)
